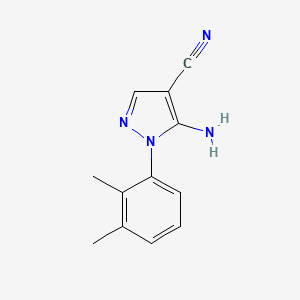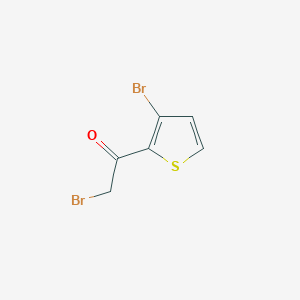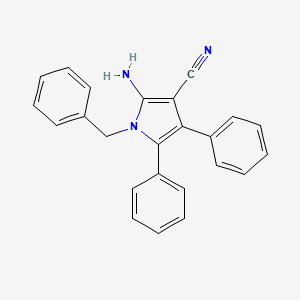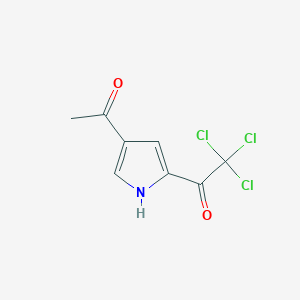![molecular formula C10H14ClN3O3 B1273896 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol CAS No. 282104-85-2](/img/structure/B1273896.png)
2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol
Overview
Description
“2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol”, also known as CNE, is a chemical compound with the molecular formula C10H14ClN3O3 and a molecular weight of 259.69 g/mol. It may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenyl group attached to an ethylaminoethanol group. The presence of the nitro group and the chlorine atom on the phenyl ring may significantly influence the compound’s reactivity .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 411.8±35.0 °C and a predicted density of 1.476±0.06 g/cm3. Its pKa is predicted to be 14.57±0.10 .Scientific Research Applications
Antimicrobial and Antifungal Applications
This compound exhibits potential as an antimicrobial and antifungal agent. Its structural similarity to other nitroaromatic compounds, which are known to interfere with bacterial cell wall synthesis and fungal cell membrane integrity, suggests it could be effective in inhibiting the growth of various bacteria and fungi. Research into similar structures has shown efficacy against a range of microbial pathogens .
Anticancer Activity
The presence of a nitroaromatic moiety within this compound’s structure is indicative of possible anticancer properties. Nitroaromatic compounds are often used in the design of chemotherapeutic agents due to their ability to disrupt cellular processes in cancer cells. This compound could be investigated for its efficacy in targeting specific cancer cell lines .
Bioconjugation for Drug Delivery
2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol: could serve as a linker molecule in the development of drug delivery systems. Its bifunctional nature allows for attachment to both therapeutic agents and targeting moieties, potentially enhancing the specificity and efficacy of drug delivery .
Agricultural Chemical Research
In agriculture, compounds with nitroaromatic structures have been used as precursors for the synthesis of herbicides and pesticides. The chloro and nitro groups present in this compound could be explored for the development of new agrochemicals that are more effective and environmentally friendly .
Material Science
The chemical structure of this compound suggests potential applications in material science, particularly in the synthesis of novel polymers or coatings with enhanced properties. Its ability to form stable bonds with various substrates could lead to the development of materials with improved durability or specific functionalities .
Analytical Chemistry
As a compound with distinct spectroscopic properties, 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol could be utilized in analytical chemistry as a reagent or a standard for calibrating instruments. Its unique absorbance or emission spectra might be beneficial in the detection and quantification of other substances .
Safety and Hazards
Mechanism of Action
Target of Action
This compound may be used in chemical synthesis , suggesting that it could interact with a variety of molecular targets depending on the specific reactions involved.
Pharmacokinetics
Its physical and chemical properties such as melting point, boiling point, and density have been predicted .
properties
IUPAC Name |
2-[2-(4-chloro-2-nitroanilino)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-1-2-9(10(7-8)14(16)17)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNARJRYRLCABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202756 | |
| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol | |
CAS RN |
282104-85-2 | |
| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-(4-CHLORO-2-NITROANILINO)ETHYL)AMINO)ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)
